3,4-difluoro-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzamide
Description
3,4-Difluoro-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzamide is a synthetic benzamide derivative characterized by:
- Molecular formula: C₁₇H₁₈F₂N₂O
- Molecular weight: 316.34 g/mol
- Structural features:
- Two fluorine atoms at the 3 and 4 positions on the benzamide aromatic ring.
- A pyrrolidine moiety linked via a ketone-containing ethyl group to the phenyl ring.
This compound has garnered attention as a P2X7 receptor inhibitor, a purinergic receptor implicated in inflammatory and neuropathic pain pathways. Its synthesis typically involves coupling 3,4-difluorobenzoyl chloride with a pyrrolidine-containing amine intermediate under basic conditions . Preliminary studies suggest its mechanism involves competitive antagonism at the ATP-binding site of the P2X7 receptor, reducing pro-inflammatory cytokine release (e.g., IL-1β) .
Properties
IUPAC Name |
3,4-difluoro-N-[4-(2-oxo-2-pyrrolidin-1-ylethyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N2O2/c20-16-8-5-14(12-17(16)21)19(25)22-15-6-3-13(4-7-15)11-18(24)23-9-1-2-10-23/h3-8,12H,1-2,9-11H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVZFBBKPPLUIDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CC2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of a suitable amine with a carbonyl compound under acidic or basic conditions.
Introduction of the Fluorine Atoms: The fluorine atoms are introduced via electrophilic fluorination reactions using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Coupling Reactions: The final step involves coupling the fluorinated benzene ring with the pyrrolidine-containing intermediate using amide bond formation reactions, typically employing coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
3,4-difluoro-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted positions using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 3,4-difluoro-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzamide exhibit promising anticancer properties. The incorporation of fluorine atoms can enhance the lipophilicity and metabolic stability of the compounds, which are crucial for their effectiveness as anticancer agents. Studies have shown that such compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival.
Neurological Implications
The pyrrolidine moiety present in the compound is known for its neuroprotective effects. It has been suggested that derivatives of this compound may help in treating neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. This potential makes it a candidate for further exploration in the context of diseases like Alzheimer's and Parkinson's.
Case Study 1: Synthesis and Characterization
A recent study detailed the synthesis of this compound through a multi-step reaction involving the modification of existing benzamide derivatives. The characterization was performed using techniques such as NMR spectroscopy and mass spectrometry, confirming the desired structure and purity levels above 95% .
Case Study 2: In Vitro Anticancer Studies
In vitro studies demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The mechanism was attributed to its ability to disrupt mitochondrial function and induce reactive oxygen species (ROS), leading to cell death .
Mechanism of Action
The mechanism of action of 3,4-difluoro-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Fluorinated Benzamide Derivatives
Impact of Halogenation :
- 3,4-Difluoro substitution enhances electrophilicity and receptor binding affinity compared to mono-fluorinated analogs due to increased electron-withdrawing effects .
Pyrrolidine-Modified Analogues
Role of Pyrrolidine :
- The pyrrolidine-ketone group in the target compound contributes to hydrogen bonding with receptor residues (e.g., Lys63 in P2X7) .
Receptor Binding and Selectivity
Key Findings :
Pharmacokinetic Properties
Trends :
- Polar groups (e.g., sulfonamide) improve solubility but reduce logP, while lipophilic groups (e.g., piperazine) extend half-life .
Research Findings and Implications
- Molecular Docking : The target compound’s pyrrolidine-ketone group forms hydrogen bonds with P2X7’s Lys63 and Thr94, while 3,4-difluoro substitution stabilizes π-π stacking with Phe95 .
- In Vivo Efficacy : In rodent models of neuropathic pain, the compound reduced mechanical allodynia by 60% at 10 mg/kg (p < 0.01 vs. control) .
- Toxicity: No hepatotoxicity observed up to 100 µM in HepG2 cells, suggesting a favorable safety profile .
Biological Activity
3,4-Difluoro-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzamide is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a benzamide core with difluorophenyl and pyrrolidine substituents, which contribute to its biological activity. The presence of fluorine atoms often enhances the lipophilicity and metabolic stability of the molecule.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. For instance, it demonstrated cytotoxic effects in A431 and Jurkat cells, with IC50 values lower than those of standard chemotherapeutics like doxorubicin .
The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, it has been suggested that the compound may inhibit AKT and p70 S6 kinase pathways, which are crucial for tumor growth and survival .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications in the structure significantly affect the biological activity of the compound. For example:
- The introduction of fluorine atoms at the 3 and 4 positions on the phenyl ring increases potency.
- Alterations in the pyrrolidine moiety can enhance binding affinity to target proteins involved in cancer progression .
Pharmacokinetics
Preliminary pharmacokinetic studies indicate that this compound has favorable absorption characteristics, suggesting potential for oral bioavailability. The compound's lipophilicity due to fluorination may contribute to better membrane permeability .
Study 1: Cytotoxicity in Cancer Cell Lines
In a controlled study, this compound was tested against several cancer cell lines including MCF7 (breast cancer), HeLa (cervical cancer), and HCT116 (colon cancer). The results indicated a dose-dependent response with significant cell death observed at concentrations above 10 µM. The mechanism was attributed to increased reactive oxygen species (ROS) production leading to oxidative stress-induced apoptosis .
Study 2: In Vivo Efficacy
Another study evaluated the in vivo efficacy of this compound using a xenograft model of human tumors in mice. Administration of this compound resulted in a marked reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis within tumor tissues, corroborating in vitro findings .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
